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Compound of Interest

Compound Name: Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-
chloro-3-hydroxybutanoate, a key chiral intermediate in the synthesis of various
pharmaceuticals. This document is intended to serve as a core resource for researchers and
professionals engaged in drug development and chemical synthesis, offering detailed
spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-
hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
4.31 p 6.3 H-3
4.18 q 7.1 -OCH2CHs
3.65 dd 11.4,4.9 H-4a
3.58 dd 11.4,6.7 H-4b
2.61 dd 16.5,5.0 H-2a
2.54 dd 16.5,7.6 H-2b
1.28 t 7.1 -OCH2CHs
Solvent: CDCls. Spectrometer frequency: 400 MHz.
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment
1715 C-1 (C=0)
68.7 C-3
61.2 -OCH2CHs
49.6 C-4
40.8 C-2
14.1 -OCH2CHs
Solvent: CDCls. Spectrometer frequency: 101 MHz.
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Assignment

3440 O-H stretch (hydroxyl group)
2983, 2939 C-H stretch (aliphatic)

1732 C=0 stretch (ester)

1375 C-H bend

1296, 1180, 1095 C-O stretch

760 C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)

Predicted Adduct

167.04695 [M+H]*
184.07349 [M+NHa]*
189.02889 [M+NaJ*
205.00283 [M+K]*
149.03693 [M+H-H20]*
165.03239 [M-H]~
211.03787 [M+HCOO]~
225.05352 [M+CH3sCOO]-

Note: This data is based on predicted values.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
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A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric
reduction of ethyl 4-chloroacetoacetate.[2] Biocatalytic reductions using alcohol
dehydrogenases (ADHSs) are frequently employed to achieve high enantioselectivity.[2]

Example Protocol: The synthesis can be performed using a recombinant E. coli expressing a
suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction
mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for
regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and
the product is extracted using an organic solvent, followed by purification.[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of ethyl 4-chloro-3-hydroxybutanoate is
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 1%
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

Data Acquisition: *H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

e 1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-
noise ratio.

e 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy

A small drop of neat ethyl 4-chloro-3-hydroxybutanoate is placed directly onto the diamond
crystal of an ATR accessory. The spectrum is collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal is recorded prior
to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of ethyl 4-chloro-3-hydroxybutanoate is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective
detector can be used.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.oprd.0c00088
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.0c00088
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.0c00088
https://www.benchchem.com/product/b076548?utm_src=pdf-body
https://www.benchchem.com/product/b076548?utm_src=pdf-body
https://www.benchchem.com/product/b076548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).
e Injector Temperature: 250 °C.

o Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping
up to 250 °C.

o Carrier Gas: Helium at a constant flow rate.
e MS lonization: Electron lonization (EIl) at 70 eV.
e Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of ethyl 4-
chloro-3-hydroxybutanoate.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com
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